molecular formula C19H15NO4 B2658653 (4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone CAS No. 866051-32-3

(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone

Cat. No.: B2658653
CAS No.: 866051-32-3
M. Wt: 321.332
InChI Key: FOVKGWMMJGEVIV-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a synthetic quinoline derivative provided for research purposes. Quinoline scaffolds are fundamentally important in medicinal chemistry due to their wide range of biological activities, serving as a key structural motif in the development of innovative drugs with significant therapeutic potential . This specific compound shares structural similarities with alkaloids isolated from natural sources, such as the (6,7-dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone identified from Beilschmiedia brevipes , highlighting the research interest in methoxyphenyl-quinoline methanone hybrids as valuable chemical entities . The [1,3]dioxolo group fused to the quinoline ring is a distinctive structural feature that may influence the compound's electronic properties and interaction with biological targets. The primary research applications for this compound are anticipated to be in the fields of oncology and drug discovery, given the well-documented anticancer properties of numerous quinoline derivatives . These compounds can exert biological effects through various mechanisms, including intercalation into DNA, inhibition of key enzymes like topoisomerases, or disruption of signal transduction pathways . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in biological screenings. The product is presented with a documented purity of >90% . It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(4-methoxyphenyl)-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11-14-7-17-18(24-10-23-17)8-16(14)20-9-15(11)19(21)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVKGWMMJGEVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent[_{{{CITATION{{{2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g .... The quinoline core is then functionalized with appropriate substituents to introduce the methoxyphenyl and methyl groups[{{{CITATION{{{1{1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-](https://webbook.nist.gov/cgi/cbook.cgi?ID=6592-85-4&cMS=on)[{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has significant applications in various fields:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....

Industry: It is used in the production of dyes, pigments, and other industrial chemicals[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of a [1,3]dioxolo ring, methyl substitution, and 4-methoxyphenyl group. Key analogs for comparison include:

Compound Name Substituents Melting Point (°C) Key Structural Differences Source
(4-Methoxyphenyl)(5,6,7-trimethoxyisoquinolin-1-yl)methanone (6t) 5,6,7-Trimethoxyisoquinoline core; 4-methoxyphenyl ketone 154–156 Trimethoxy vs. methyl-dioxolo core
(2-Bromophenyl)([1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanone (6s) Bromophenyl ketone; unsubstituted dioxolo-isoquinoline 180–181 Bromophenyl vs. 4-methoxyphenyl; positional isomer
Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-... (5f) 4-Methoxyphenylamino group; thiophene substituent N/A Amino-thiophene vs. methyl-dioxolo-quinoline
(7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)(2-nitro-phenyl)-methanone Nitrophenyl ketone; dihydro-dioxolo core 180–181 Nitrophenyl vs. 4-methoxyphenyl; reduced core

Key Observations :

  • Methoxy vs. Halogen/Nitro Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing nitro or bromo substituents in analogs like 6s and compounds from . This difference may influence reactivity, solubility, and biological target interactions.
Electronic and Spectroscopic Properties

Theoretical and experimental data from related compounds provide insights:

  • The target compound’s methyl and methoxy substituents likely reduce this gap, enhancing electrophilicity compared to unsubstituted analogs.
  • NMR/IR Trends: In compound 5f , the 4-methoxyphenylamino group showed distinct IR peaks at 3428 cm⁻¹ (N–H) and 1671 cm⁻¹ (quinone C=O). The target compound’s ketone moiety would exhibit similar carbonyl stretching (~1680–1700 cm⁻¹) but lacks the amino group, simplifying its IR profile.

Biological Activity

(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone, also known by its CAS number 866051-32-3, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C19H15NO4 and a molecular weight of 321.33 g/mol, this compound exhibits various pharmacological properties that merit detailed examination.

The compound's structure features a methoxyphenyl group and a dioxoloquinoline moiety, which are crucial for its biological activity. The presence of these functional groups may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC19H15NO4
Molecular Weight321.33 g/mol
CAS Number866051-32-3
Synonyms7-(4-methoxybenzoyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinoline

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.

For instance, in vitro assays demonstrated that the compound effectively inhibited the proliferation of HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Inhibition of Cancer Cell Lines

  • Cell Lines Tested : HeLa and A549
  • Inhibition Mechanism : Induction of apoptosis and G2/M phase arrest
  • IC50 Values : Specific IC50 values were reported but require further exploration in future studies for precise quantification.

Antimicrobial Activity

The compound has also shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in clinical settings. The effectiveness against MRSA highlights its potential as an alternative therapeutic agent in combating antibiotic-resistant infections.

Case Study: Antibacterial Efficacy

  • Pathogen Tested : Methicillin-resistant Staphylococcus aureus (MRSA)
  • Mechanism : Inhibition of bacterial growth through disruption of cell wall synthesis.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow for interaction with specific enzymes and receptors involved in cancer progression and bacterial resistance mechanisms.

Enzyme Inhibition

Studies have indicated that the compound may act as an inhibitor of certain enzymes linked to cancer metabolism and bacterial survival. For example:

  • ALOX15 Inhibition : The compound has been shown to selectively inhibit the linoleate oxygenase activity of ALOX15, which is implicated in inflammatory pathways related to cancer progression .

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